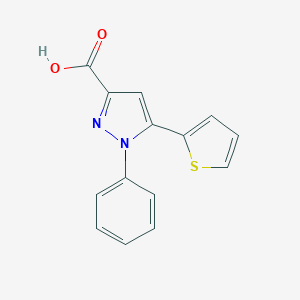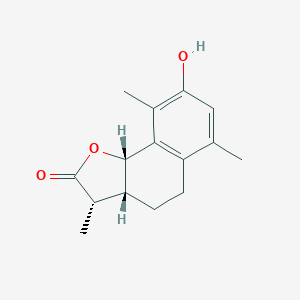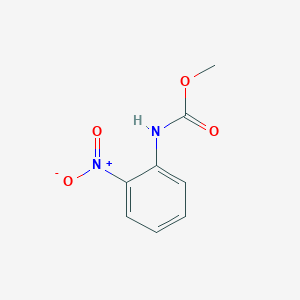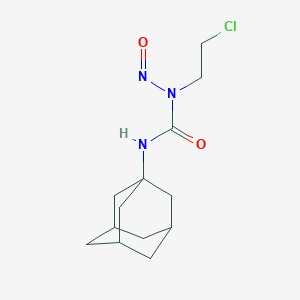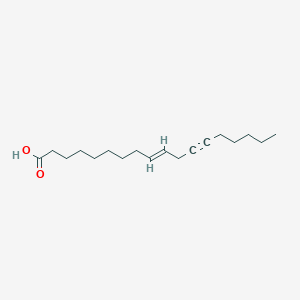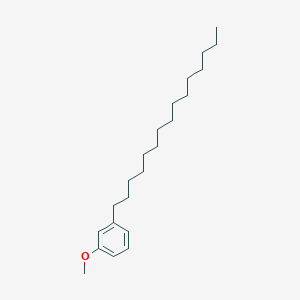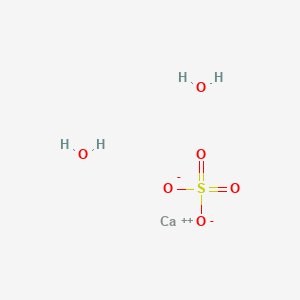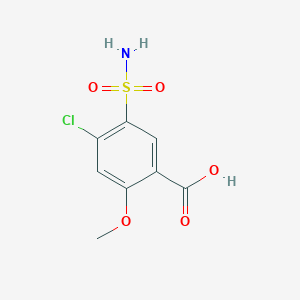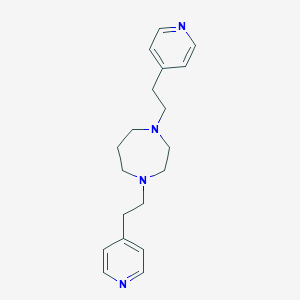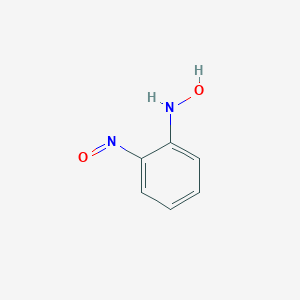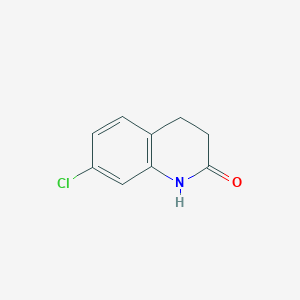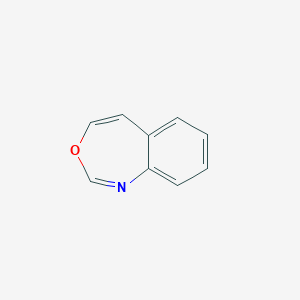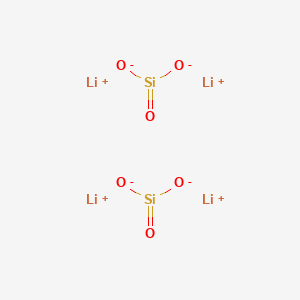
Tetralithium silicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetralithium silicate, also known as Lithium orthosilicate, is a compound with the formula Li4SiO4 . It is a solid substance and is part of the inorganic silicate family .
Molecular Structure Analysis
The molecular structure of Tetralithium silicate is complex and is formed by stacking of similar units . The new tetrahedral complexes revealed in the structures of natural silicates in the last years are analyzed .Chemical Reactions Analysis
Tetralithium silicate is known for its high CO2 adsorption capacity and excellent cyclic stability at high temperatures . The CO2 adsorption/desorption studies using thermogravimetry showed that lithium silicates synthesized from the silica precursor, methyltrimethoxysilane, retained a cyclic adsorption capacity of 31% for 10 cycles .Physical And Chemical Properties Analysis
Tetralithium silicate is a solid substance . It has a calculated bulk crystalline density, typically underestimated due to calculated cell volumes overestimated on average by 3% (+/- 6%) .Wissenschaftliche Forschungsanwendungen
Silica-Based Nanoparticles
Scientific Field
This application falls under the field of Nanotechnology .
Summary of the Application
Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
Methods of Application
These nanoparticles are fabricated and then used in various applications. The fabrication process and the specific application method can vary depending on the intended use .
Results or Outcomes
These nanoparticles have been used in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment . The results have been promising, demonstrating the role of the surface modification step on the various properties of the silica surface .
Transparent Lithium-Aluminum-Silicate Glass-Ceramics
Scientific Field
This application is in the field of Material Science .
Summary of the Application
Transparent lithium-aluminum-silicate glass-ceramics, also known as sitalls, are used in various industries, from household appliances to high-precision optics, astrophysics, and electronics .
Methods of Application
The methods of application involve laser micro- and nano-modification of the structure of transparent dielectrics .
Results or Outcomes
The development of the technology of glass-crystalline materials has led to their large-scale implementation in various industries . The wide range of applications of transparent glass-ceramics is a result of their greater mechanical strength, wear resistance, chemical resistance, and heat resistance than that of glass .
Water Treatment
Scientific Field
This application is in the field of Environmental Science .
Summary of the Application
Silica nanostructures have been used for water treatment, specifically for the removal of numerous toxic and harmful substances .
Methods of Application
The application involves the use of silica nanostructures in water treatment technologies .
Results or Outcomes
The utilization of silica nanostructures has received considerable attention due to their stability, sustainability, and cost-effective properties . They have shown promising results in improving water quality .
Lithium Silicates in Gelation
Summary of the Application
Lithium silicates have been studied for their role in gelation processes .
Methods of Application
The application involves the use of lithium silicates in gelation processes .
Results or Outcomes
In the case of lithium silicates, polycondensation reactions are more preferred . The effect of the total SiO2 content is subject to certain trends .
Silica in Agriculture
Scientific Field
This application is in the field of Agriculture .
Summary of the Application
Silica is one of the most abundant components of Earth’s crust, and it is naturally produced from various sources such as sugarcane, groundnut shell, corn cobs, wheat straw, rice husk and straw, barley, quartz, olivine, and bamboo stems and leaves . Many researches have been directed to reuse, reduce, and minimize the hazardous impacts of such agricultural wastes on the environment .
Methods of Application
Some of these wastes are widely employed as raw materials in many fields, such as adsorbents in environmental techniques, additives to cement in structural materials, low-cost reinforced filler, and filter materials .
Results or Outcomes
The unique properties of silica and its compounds have led to the publication of many works demonstrating the various applications of silica and silica-based materials in different strategic fields .
Silica in Environmental Techniques
Summary of the Application
Silica and its compounds have been used as adsorbents in environmental techniques .
Methods of Application
The application involves the use of silica and its compounds as adsorbents in environmental techniques .
Results or Outcomes
The use of silica and its compounds in environmental techniques has been successful, demonstrating their stability, sustainability, and cost-effective properties .
Safety And Hazards
Zukünftige Richtungen
The reactivity of silicates in an aqueous solution is relevant to various chemistries ranging from silicate minerals in geology, to the C-S-H phase in cement, nanoporous zeolite catalysts, or highly porous precipitated silica . Therefore, the future directions of Tetralithium silicate could involve further exploration of its reactivity in various chemistries .
Eigenschaften
IUPAC Name |
tetralithium;dioxido(oxo)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Li.2O3Si/c;;;;2*1-4(2)3/q4*+1;2*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRHBMJBRPHBGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li4O6Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetralithium silicate | |
CAS RN |
13453-84-4 |
Source


|
| Record name | Silicic acid (H4SiO4), lithium salt (1:4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetralithium orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

